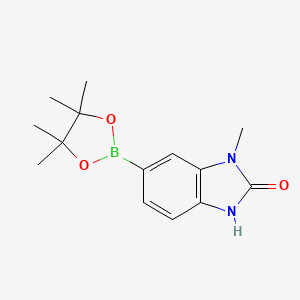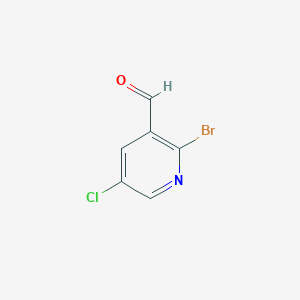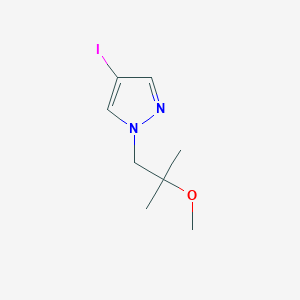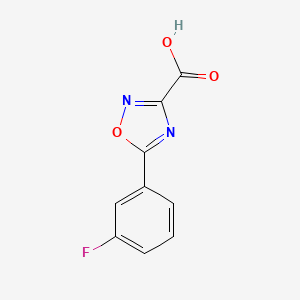
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
The compound “5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid” is likely to be an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The 3-fluorophenyl group is a phenyl ring with a fluorine atom at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization reactions involving suitable precursors . The 3-fluorophenyl group could potentially be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 3-fluorophenyl group. The carboxylic acid group would likely contribute to the polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could undergo typical acid-base reactions, and the 1,2,4-oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic 1,2,4-oxadiazole and phenyl rings would likely impact its solubility, melting point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Properties
5-(3-Fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid derivatives have been explored for their synthesis and potential applications in various fields, including their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities against a broad spectrum of bacterial and fungal strains. The presence of fluorine atoms significantly enhances the antimicrobial efficacy of these compounds (Parikh & Joshi, 2014). Additionally, novel 1,3,4-oxadiazole derivatives bearing the 3-chloro-2-fluoro phenyl moiety have been synthesized and shown to exhibit significant biological activities, including anti-convulsant and anti-inflammatory effects, supported by molecular docking studies (Bhat et al., 2016).
Anticancer Activity
The anticancer properties of 1,3,4-oxadiazole derivatives have also been a subject of research. Compounds containing the 5-phenyl thiophene moiety, synthesized through a convergent synthetic method, have been studied for their anticancer properties against various cell lines, revealing promising cytotoxicity against specific cancer cells (Adimule et al., 2014). This highlights the potential of these derivatives as candidates for cancer therapy.
Optical and Electronic Applications
In addition to biomedical applications, 1,3,4-oxadiazole derivatives have been explored for their potential in optical and electronic applications. For example, studies have shown that these compounds exhibit optical nonlinearity, indicating their potential use in optoelectronics. The open-aperture z-scan experiment has demonstrated that certain derivatives behave as optical limiters, which could have applications in the development of protective optical devices (Chandrakantha et al., 2011).
Liquid Crystalline Properties
The liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds have been investigated, revealing that certain derivatives exhibit enantiotropic nematic and smectic A phases. This research suggests the potential of these compounds in the development of novel liquid crystal materials, which could be utilized in displays and other electronic devices (Zhu et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGNFJFKBUFVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260798-67-1 | |
| Record name | 5-(3-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







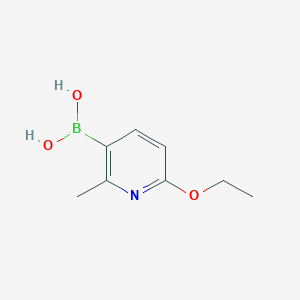
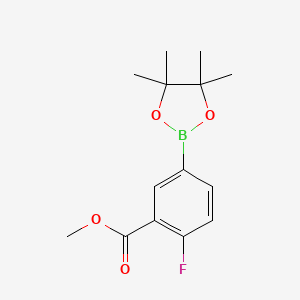
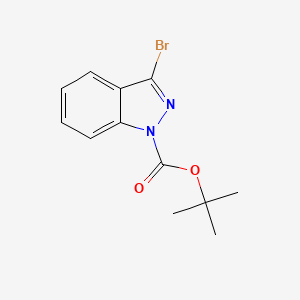
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid](/img/structure/B1442180.png)
